molecular formula C10H17ClN2O3S B2525101 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856090-77-1

1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2525101
CAS RN: 1856090-77-1
M. Wt: 280.77
InChI Key: SOLYUWFOQPJGCG-UHFFFAOYSA-N
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Description

1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, studies have shown that this compound has the potential to inhibit the activity of certain enzymes such as carbonic anhydrase and sulfonamide hydrolase. This inhibition can lead to various biological effects that are being studied further.
Biochemical and Physiological Effects:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of certain bacteria and fungi, and it has potential applications as an antifungal and antibacterial agent. Additionally, this compound has shown promising results in studies related to its anti-inflammatory and antitumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high purity and stability. This compound can be easily synthesized using different methods, and it can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One of the most promising directions is the development of new sulfonamide derivatives that have improved biological activity and selectivity. Additionally, this compound can be used as a starting material for the synthesis of new materials with potential applications in fields such as electronics and energy storage.
Conclusion:
1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions. Further studies are required to fully understand the potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been reported using different methods. One of the most common methods involves the reaction of 1-butyl-3-(ethoxymethyl)-1H-pyrazole-4-carbaldehyde with chlorosulfonic acid in the presence of a catalyst such as triethylamine. This method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

1-Butyl-3-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound has been used as a building block for the synthesis of other sulfonamide derivatives that have shown promising results in various fields such as medicinal chemistry, material science, and environmental science.

properties

IUPAC Name

1-butyl-3-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-7-10(17(11,14)15)9(12-13)8-16-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYUWFOQPJGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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